2,2-dimethyl-2H-chromen-6-amine hydrochloride
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Overview
Description
2,2-Dimethyl-2H-chromen-6-amine hydrochloride is a chemical compound with a molecular formula of C11H14ClNO It is a derivative of chromene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylchromene with amine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-chromen-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,2-Dimethyl-2H-chromen-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2H-chromen-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
2,2-Dimethyl-2H-chromen-6-amine hydrochloride can be compared with other chromene derivatives:
2,2-Dimethylchromene: Similar in structure but lacks the amine group, resulting in different chemical and biological properties.
2,3-Dimethyl-2H-indazol-6-amine hydrochloride: Another derivative with distinct structural features and applications.
2,2-Dimethyl-2H-chromene derivatives: These compounds share the chromene core but differ in substituents, leading to varied activities and uses.
The uniqueness of this compound lies in its specific amine substitution, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2,2-dimethylchromen-6-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11;/h3-7H,12H2,1-2H3;1H |
InChI Key |
NJMWRNKCVLFWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C.Cl |
Origin of Product |
United States |
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